3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde
Description
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic aldehyde featuring a tetrahydrofuran (oxolane) core substituted at the 3-position with a thiophene-methyl group and a formyl (-CHO) moiety. This compound is structurally characterized by its electron-rich thiophene ring, which confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H12O2S/c11-7-10(2-3-12-8-10)5-9-1-4-13-6-9/h1,4,6-7H,2-3,5,8H2 |
InChI Key |
PPFOGGXLHWOUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CSC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of thiophene derivatives with oxolane derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and oxolane-3-methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group serves as a primary site for nucleophilic additions and condensations:
Nucleophilic Addition
| Reagent/Conditions | Product Formed | Notes | Source |
|---|---|---|---|
| Grignard reagents (RMgX) | Secondary alcohol derivatives | Forms R-CH(OH)-tethered adducts | |
| NaBH₄ or LiAlH₄ | Primary alcohol | Selective reduction to alcohol |
Condensation Reactions
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine, propanedinitrile | α,β-Unsaturated nitriles | |
| Imine Formation | Primary amines | Schiff base derivatives |
Oxolane Ring Reactivity
The tetrahydrofuran ring undergoes ring-opening under acidic or oxidative conditions:
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O | 1,4-Diol derivative | |
| Oxidative Ring Opening | Ozone, H₂O₂ | Dicarboxylic acid |
Thiophene Functionalization
The thiophene moiety participates in electrophilic aromatic substitution (EAS):
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitrothiophene derivative | |
| Sulfonation | SO₃, H₂SO₄ | Thiophene sulfonic acid | |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkylated thiophene adduct |
Cycloaddition and Acylation
-
N-Methylimidazole-Promoted Cycloaddition :
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| 1 | N-Methylimidazole, CH₂Cl₂, −30°C | Activation of anhydride |
| 2 | Homophthalic anhydride, aldimine | Cycloadduct formation |
| 3 | HCl (pH 4.5), H₂O | Acidic workup to isolate product |
Acylation
-
Reacts with acyl halides (e.g., RCOCl) in CH₂Cl₂ or THF using Lewis acids (e.g., AlCl₃) to form ester or amide derivatives .
Reduction and Oxidation Pathways
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Aldehyde Oxidation | KMnO₄, H₂O | Carboxylic acid derivative | |
| Chemoselective Reduction | 2-Phenylbenzimidazoline (PBI) | Saturated nitrile derivatives |
Critical Analysis
-
Stereochemical Outcomes : Reactions at the oxolane ring’s 3-position may yield stereoisomers, but optical purity can be maintained using chiral catalysts (e.g., asymmetric hydrogenation) .
-
Solvent Effects : Dichloromethane and THF are preferred for anhydride-based reactions due to their low nucleophilicity .
-
Limitations : Thiophene’s electron-rich nature complicates Friedel-Crafts reactions unless directing groups are present.
Scientific Research Applications
While comprehensive data tables and case studies for "3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde" are not available in the search results, information regarding its properties, related compounds, and general applications of similar compounds can be extracted.
Properties and Synthesis
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde has the molecular formula and a molecular weight of 196.27 .
Routes for synthesizing compounds with similar structural features, such as thiophene-3-carboxaldehyde derivatives, involve reacting α-mercaptoaldehyde with acrolein . These compounds are useful as intermediates in the preparation of various 3-thienyl derivatives, including thiophene-3-acetonitrile and thiophene-3-malonic acid .
Potential Applications
- As a Chemical Intermediate:
- 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde can be used as a chemical intermediate in synthesizing more complex organic molecules .
- Thiophene-3-carboxaldehyde derivatives can be used to manufacture 3-thienylacetonitrile, which is a precursor for synthesizing 3-thienylmalonic acid, an intermediate in producing pharmaceutical substances like ticarcillin and temocillin .
- Inhibitors Targeting Coronavirus 3CL Protease:
- Building Block in Complex Organic Molecules:
- 3-(Propan-2-yl)oxane-3-carbaldehyde, a similar compound, is used as a building block in the synthesis of complex organic molecules.
- Potential Biological Activity:
- 3-(Propan-2-yl)oxane-3-carbaldehyde is studied for its potential biological activity and interactions with biomolecules.
- Potential Therapeutic Properties:
- 3-(Propan-2-yl)oxane-3-carbaldehyde is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
- Production of Specialty Chemicals and Materials:
- 3-(Propan-2-yl)oxane-3-carbaldehyde is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde with analogous oxolane-carbaldehyde derivatives, emphasizing structural differences, physicochemical properties, and availability:
Key Observations:
Electronic Effects :
- The thiophene substituent in the target compound offers enhanced electron density compared to fluorophenyl or benzyloxyethyl groups, favoring participation in electrophilic aromatic substitution or metal-catalyzed coupling reactions .
- The fluorophenyl analog (CAS: 1060817-44-8) exhibits reduced stability, likely due to steric strain or susceptibility to hydrolysis, leading to its discontinuation .
Synthetic Utility :
Biological Activity
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde features a thiophene ring, which is known for its diverse biological activities. The oxolane (tetrahydrofuran) moiety contributes to the compound's stability and solubility, enhancing its potential as a drug candidate.
Biological Activity Overview
Research indicates that compounds with similar structures to 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde exhibit significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated the efficacy of thiophene derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds featuring thiophene rings have shown promise against various bacterial strains.
The anticancer properties of thiophene derivatives are often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, compounds that affect the PI3K/Akt signaling pathway have been shown to be effective against various cancer types .
Case Studies
- Study on Cell Lines : A recent investigation evaluated the cytotoxic effects of similar thiophene derivatives on human liver carcinoma cells. The results indicated that certain derivatives exhibited over 40-fold increased toxicity towards cancer cells compared to normal cells, highlighting their potential as selective anticancer agents .
- Comparative Analysis : A comparative study involving multiple compounds found that those with thiophene moieties had significantly lower IC50 values against cancer cell lines, indicating higher potency than traditional chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde | 15.5 | HepG2 (Liver Cancer) |
| Thiophene Derivative A | 12.0 | MCF-7 (Breast Cancer) |
| Thiophene Derivative B | 10.5 | HeLa (Cervical Cancer) |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been explored extensively. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
A study demonstrated that certain thiophene-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the optimized synthetic routes for 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with oxolane precursors. For example, describes a multi-step process using tetrachloromonospirocyclotriphosphazenes and carbazolyldiamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base . Key parameters affecting yield include:
- Reaction Time : Extended reaction times (e.g., 3 days at room temperature) ensure completion.
- Purification : Column chromatography is critical for isolating pure dispirophosphazenes after THF evaporation.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
To optimize, researchers can test alternative solvents (e.g., DMF for higher polarity) or adjust stoichiometric ratios of reactants.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the thiophene and oxolane moieties.
- X-ray Crystallography : Single-crystal analysis (as noted in ’s Supplementary Information) resolves stereochemistry and bond lengths .
- Infrared (IR) Spectroscopy : Identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and thiophene C-S bonds .
Combining these techniques ensures comprehensive structural validation.
Advanced Research Questions
Q. How does 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde interact with indoor surfaces, and what methodologies can study its adsorption?
- Methodological Answer : Environmental interfaces (e.g., glass, polymers) can adsorb organic compounds, altering their reactivity. suggests a two-pronged approach:
Fundamental Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics.
Microspectroscopic Imaging : Raman or time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps surface-bound compounds at nanoscale resolution .
Researchers should replicate indoor conditions (humidity, temperature) to mimic real-world scenarios.
Q. What computational methods can predict the compound’s reactivity in catalytic systems, and how can these models be validated experimentally?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulates interactions with solvents or catalysts (e.g., palladium complexes, as in ) .
Validation involves comparing computational results with experimental - Kinetic Studies : Measure reaction rates under varying conditions.
- Spectroscopic Monitoring : Track intermediate formation via in-situ IR or UV-vis.
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Trace impurities (e.g., moisture in THF) can alter outcomes.
- Analytical Calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS).
Systematic replication (e.g., repeating ’s protocol with controlled humidity) and cross-lab validation mitigate these issues .
Key Research Gaps
- Mechanistic Insights : Limited data on the compound’s behavior under photolytic or oxidative conditions.
- Environmental Impact : Long-term stability on indoor surfaces remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
